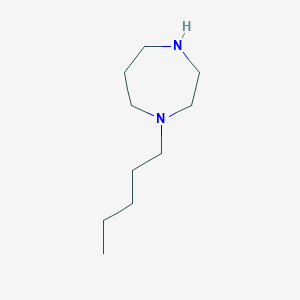
1-Pentyl-1,4-diazepane
描述
1-Pentyl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4. This compound is part of the diazepane family, which is known for its diverse applications in medicinal chemistry and organic synthesis. The presence of the pentyl group at the nitrogen atom enhances its lipophilicity and potential biological activity.
作用机制
Target of Action
1-Pentyl-1,4-diazepane is a type of 1,4-diazepine, a class of compounds known for their diverse biological activities For instance, benzodiazepines, a well-studied subclass of 1,4-diazepines, primarily target gamma-aminobutyric acid (GABA) receptors in the CNS .
Mode of Action
The mode of action of 1,4-diazepines, including this compound, is believed to involve the enhancement of GABA neurotransmitter activity . GABA is an inhibitory neurotransmitter in the CNS that regulates brain activity. By enhancing GABA activity, 1,4-diazepines can increase or decrease the excitability of neurons .
Biochemical Pathways
This could lead to downstream effects such as reduced neuronal excitability and modulation of various CNS functions .
Pharmacokinetics
A study on 1,4-diazepane linked piperidine derivatives, which are structurally similar to this compound, suggests that these compounds can be synthesized and characterized using techniques like 1h nmr and lcms . These techniques could potentially be used to study the ADME properties of this compound.
Result of Action
Based on the known effects of related 1,4-diazepines, it’s plausible that this compound could have effects such as sedation, muscle relaxation, and anticonvulsant activity, among others .
生化分析
Biochemical Properties
1-Pentyl-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with imine reductases, which are enzymes involved in the reductive amination process. These interactions are crucial for the synthesis of chiral amines, which are important in pharmaceutical applications . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, modulating the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been observed to alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which are important for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is important for predicting the compound’s bioavailability and its potential effects on different tissues.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: 1-Pentyl-1,4-diazepane can be synthesized through various methods. One common approach involves the cyclization of N-propargylamines, which are versatile building blocks in organic synthesis . The reaction typically involves the use of catalysts and specific reaction conditions to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. Methods such as biocatalytic transamination have been developed to produce optically pure diazepanones under mild conditions . These methods are advantageous due to their environmental friendliness and efficiency.
化学反应分析
Types of Reactions: 1-Pentyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce alkyl or acyl groups at the nitrogen atoms.
科学研究应用
1-Pentyl-1,4-diazepane has a wide range of applications in scientific research:
相似化合物的比较
Piperazine: A six-membered ring with two nitrogen atoms, commonly used in medicinal chemistry.
1,4-Diazepine: A seven-membered ring similar to 1-Pentyl-1,4-diazepane but without the pentyl group.
1,5-Diazocane: An eight-membered ring with two nitrogen atoms, used in the synthesis of complex molecules.
Uniqueness: this compound is unique due to the presence of the pentyl group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other diazepane derivatives and contributes to its specific applications in research and industry.
属性
IUPAC Name |
1-pentyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-3-4-8-12-9-5-6-11-7-10-12/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLICZMSYQOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
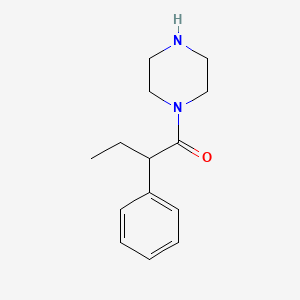
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
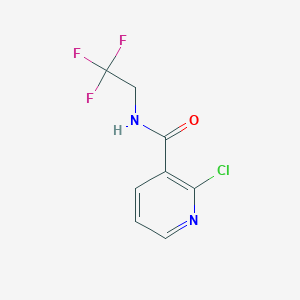
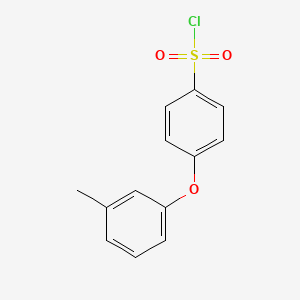
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
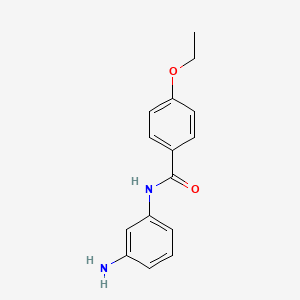
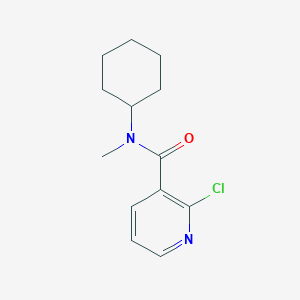
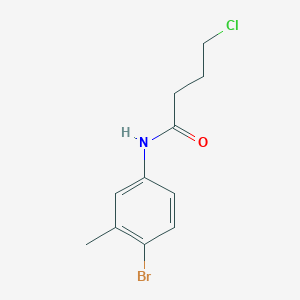
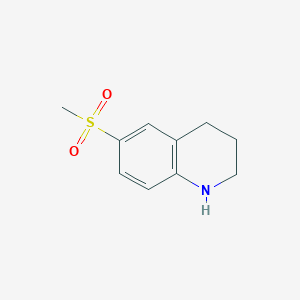
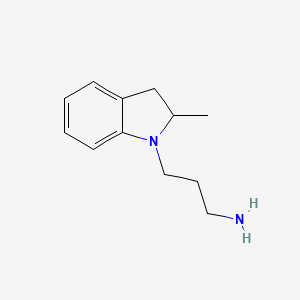
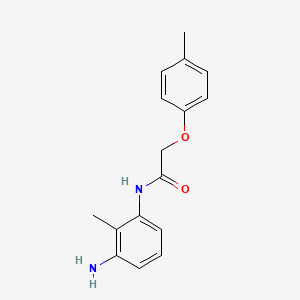
![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)

